(2R,4S,5R)-2,4,5,6-tetrahydroxyhexanal
Overview
Description
Synthesis Analysis
The synthesis of molecules similar to “(2R,4S,5R)-2,4,5,6-tetrahydroxyhexanal” involves multi-step organic reactions, often starting from simple precursors. The methodologies can include asymmetric allylation, ring-closing metathesis, and selective functional group transformations to install the necessary hydroxyl and aldehyde functionalities while controlling the stereochemistry at each carbon center. An efficient method for synthesizing tetrasubstituted tetrahydropyrans, which share structural motifs with our molecule of interest, involves the reaction of aldehydes with ethyl 2-(1-hydroxyalkyl/hydroxy(phenyl)methyl)-5-methylhex-4-enoate using oxonium-ene reactions promoted by boron trifluoride etherate under mild conditions (Saha, Bhunia, & Saikia, 2012).
Molecular Structure Analysis
The molecular structure of such compounds is characterized by X-ray crystallography, revealing details about the arrangement of atoms, bond lengths, angles, and stereochemistry. The crystal structure analysis helps in understanding the conformation and spatial arrangement of functional groups, which is crucial for elucidating the compound's reactivity and interactions with other molecules. Although specific data for “(2R,4S,5R)-2,4,5,6-tetrahydroxyhexanal” is not available, similar compounds have been analyzed to determine their crystal structures and molecular conformations (Sambyal et al., 2011).
Scientific Research Applications
1. Novel Brominated Flame Retardants
Studies on novel brominated flame retardants (NBFRs) like 2-ethylhexyl 2,3,4,5-tetrabromobenzoate and others in various environments highlight the growing need for research on their occurrence, environmental fate, and toxicity. This reflects the broader scientific interest in understanding the environmental impact and health risks of chemical compounds used in consumer goods (Zuiderveen, Slootweg, & de Boer, 2020).
2. Herbicide Toxicity and Scientometric Reviews
The global trends and gaps in studies about herbicide toxicity, including 2,4-D, emphasize the importance of scientometric reviews in identifying research trends, gaps, and future directions. This approach can be instrumental in guiding research on chemical compounds, their environmental impact, and regulatory considerations (Zuanazzi, Ghisi, & Oliveira, 2020).
3. Polychlorinated Dibenzothiophenes
Investigations into sources of polychlorinated dibenzothiophenes (PCDTs) in environments like the Passaic River showcase the complexity of tracing chemical origins and understanding their environmental pathways. This kind of research underscores the interdisciplinary nature of environmental chemistry, involving analytical methods to study pollution sources and impacts (Huntley et al., 1994).
4. Reactive Carbonyl Species and Chronic Diseases
The study of reactive carbonyl species (RCS), including hexanal and others, in relation to chronic diseases like diabetes, cancer, and neurodegenerative diseases, illustrates the critical role of biochemical research in linking molecular compounds to health outcomes. This research area is pivotal in developing therapeutic strategies and understanding disease mechanisms at the molecular level (Fuloria et al., 2020).
Safety And Hazards
This would involve a discussion of any safety concerns associated with the compound, including its toxicity and any precautions that need to be taken when handling it.
Future Directions
This would involve a discussion of potential future research directions involving the compound, such as new reactions it could be used in or new applications for it in fields like medicine or materials science.
properties
IUPAC Name |
(2R,4S,5R)-2,4,5,6-tetrahydroxyhexanal | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O5/c7-2-4(9)1-5(10)6(11)3-8/h2,4-6,8-11H,1,3H2/t4-,5+,6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDSPLKNONIUZSZ-NGJCXOISSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C=O)O)C(C(CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H](C=O)O)[C@@H]([C@@H](CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90947793 | |
Record name | 3-Deoxyhexose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90947793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,4S,5R)-2,4,5,6-tetrahydroxyhexanal | |
CAS RN |
2490-91-7 | |
Record name | 3-Deoxyglucose | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002490917 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Deoxyhexose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90947793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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